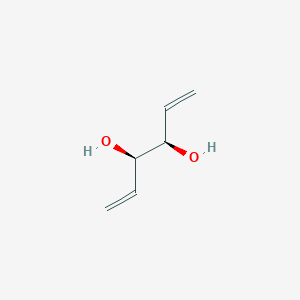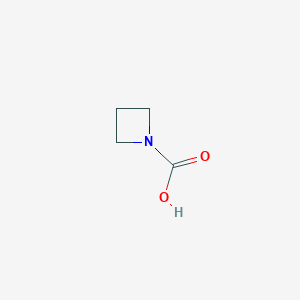
3-Chloro-1,2,4-triazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,2,4-triazin-5-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazin-5-amine typically involves the chlorination of 1,2,4-triazin-5-amine. One common method is the reaction of 1,2,4-triazin-5-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1,2,4-triazin-5-amine+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms in the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) and secondary amines (e.g., dimethylamine) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2) and chlorine (Cl2) can be used under controlled conditions to add across the nitrogen atoms in the ring.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.
Electrophilic Addition: The major products are halogenated triazines with additional halogen atoms added to the ring.
Applications De Recherche Scientifique
3-Chloro-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-1,2,4-triazin-5-amine involves its interaction with biological molecules through nucleophilic substitution and electrophilic addition reactions. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it can modify key biomolecules involved in cellular processes .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine: A parent compound with similar structural features but lacks the chlorine atom.
2,4,6-Trichloro-1,3,5-triazine: A more heavily chlorinated derivative with different reactivity and applications.
1,2,4-Triazin-5-amine: The non-chlorinated analog of 3-Chloro-1,2,4-triazin-5-amine.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and electrophilic addition reactions. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .
Propriétés
Formule moléculaire |
C3H3ClN4 |
|---|---|
Poids moléculaire |
130.53 g/mol |
Nom IUPAC |
3-chloro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C3H3ClN4/c4-3-7-2(5)1-6-8-3/h1H,(H2,5,7,8) |
Clé InChI |
LIBTZVQBVMGTQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)






